molecular formula C20H15N3O5S2 B2995894 1-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]ethanone CAS No. 895104-38-8

1-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]ethanone

Cat. No. B2995894
CAS RN: 895104-38-8
M. Wt: 441.48
InChI Key: GIQMVTGFNSNXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]ethanone is a useful research compound. Its molecular formula is C20H15N3O5S2 and its molecular weight is 441.48. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Related Compounds

The synthesis of new derivatives of 6-bromo-3-methylthiazolo[3,2-a] benzimidazole and their biological activities were investigated, revealing potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes. Some compounds showed significant inhibition of LPS-stimulated NO generation and strong cytotoxicity against various cancer cells, highlighting the potential of these compounds in immunological and cancer research (H. Abdel‐Aziz et al., 2011).

Heterocyclic Chemistry and Synthesis

Research on the reaction of thioureas and thioamides with certain compounds led to the formation of γ-lactams, fused thiazinone derivatives, and other cyclic compounds, offering valuable insights into synthetic pathways that could be applied to related chemicals for developing new materials or drugs (R. Acheson & J. Wallis, 1982).

Microwave-mediated Synthesis

A study focused on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, utilizing compounds for the construction of various heterocyclic structures. This research demonstrates the efficiency and versatility of microwave irradiation in facilitating the synthesis of complex heterocyclic compounds, potentially applicable to the compound (Ahmed F Darweesh et al., 2016).

Anti-Inflammatory Properties

The synthesis of a compound with anti-inflammatory properties was explored, providing a novel process for creating anti-inflammatory agents. Such research underscores the potential of structurally similar compounds in treating inflammation through the development of new therapeutic agents (P. Matson, 1990).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-23-14-5-3-2-4-13(14)19-18(30(23,25)26)9-21-20(22-19)29-10-15(24)12-6-7-16-17(8-12)28-11-27-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQMVTGFNSNXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]ethanone

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